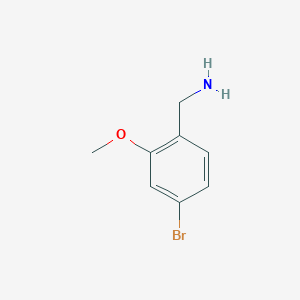

(4-Bromo-2-methoxyphenyl)methanamine

Description

(4-Bromo-2-methoxyphenyl)methanamine is a substituted benzylamine derivative characterized by a bromine atom at the para position and a methoxy group at the ortho position on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure enables reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations, making it valuable for constructing complex molecules. The CAS registry number for this compound is 858523-37-2 (as (4-Bromo-2-methoxyphenyl)acetonitrile, a precursor) and 1097778-99-8 (as (4-Bromo-3-methoxyphenyl)methanamine, a positional isomer).

Properties

IUPAC Name |

(4-bromo-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDXWVWSBBYXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methoxyphenyl)methanamine typically involves the following steps:

Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a suitable solvent like chloroform.

Amination: The brominated product is then subjected to a nucleophilic substitution reaction with methanamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition rates, is common to optimize the process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with sodium azide to form the corresponding azide compound.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions. Conversely, reduction reactions can convert the methoxy group to a methyl group.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium cyanide, or other nucleophiles in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

Azide Derivative: Formed from substitution with sodium azide.

Hydroxyl Derivative: Formed from oxidation of the methoxy group.

Coupled Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

(4-Bromo-2-methoxyphenyl)methanamine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting neurological conditions.

Material Science: Utilized in the synthesis of polymers and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methoxyphenyl)methanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The methoxy group can enhance the compound’s ability to cross biological membranes, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Benzylamine Derivatives

The following table compares (4-Bromo-2-methoxyphenyl)methanamine with structurally similar benzylamines:

Key Observations :

- Electronic Effects : Bromine’s electron-withdrawing nature and methoxy’s electron-donating properties influence reactivity. For example, this compound undergoes Suzuki coupling more efficiently than its trimethoxy analog due to reduced steric hindrance.

- Solubility : Pyridine analogs like (5-Bromopyridin-2-yl)methanamine exhibit better aqueous solubility compared to purely aromatic derivatives.

Functional Group Variations

Biological Activity

(4-Bromo-2-methoxyphenyl)methanamine, with the molecular formula C₈H₁₁BrN O and a molecular weight of approximately 252.54 g/mol, is an organic compound characterized by a bromine atom and a methoxy group on a phenyl ring, along with a primary amine functional group. This compound is primarily recognized for its potential applications in pharmaceutical synthesis, particularly as an intermediate in the development of biologically active molecules.

Potential Applications in Cancer Treatment

Research indicates that this compound may serve as a precursor for compounds that inhibit tyrosine kinases, which are critical in cancer treatment. For instance, derivatives of this compound have been linked to the synthesis of Bosutinib, an FDA-approved drug for chronic myelogenous leukemia. The structural features of this compound suggest it may interact with biological targets due to the presence of both bromine and methoxy groups, which could enhance its reactivity and biological activity .

Interaction Studies

Studies have explored how modifications to this compound can enhance or alter its biological activity. Its derivatives may interact with specific enzymes or receptors, indicating potential therapeutic uses in various conditions, particularly in oncology .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of functional groups which influences both its chemical reactivity and biological activity. Below is a comparative table highlighting similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Bromo-2-methoxyphenol | Hydroxyl group instead of an amine | Used extensively as an organic intermediate |

| 3-Bromo-2-methoxyphenylmethanamine | Similar structure but different bromine position | May exhibit different reactivity patterns |

| 4-Chloro-2-methoxyphenylmethanamine | Chlorine instead of bromine | Different electronic properties affecting reactivity |

This table illustrates how variations in functional groups can influence the biological activity and potential applications of these compounds.

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have demonstrated activity against various bacterial strains, indicating that modifications to the phenyl ring can enhance antimicrobial properties . Such findings suggest that this compound may also possess similar bioactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for (4-Bromo-2-methoxyphenyl)methanamine?

- Methodological Answer : The compound is synthesized via multi-step reactions, often starting from brominated aromatic precursors. For example, N-(4-bromo-2-methoxyphenyl)acetamide can be treated with sodium hydride and alkylating agents (e.g., 1-bromo-3-methoxypropane) to introduce functional groups . Another route involves using 2-(4-bromo-2-methoxyphenyl) acetic acid derivatives as intermediates for metabolite synthesis, followed by reductive amination or hydrolysis .

- Key Data :

| Starting Material | Reagents | Product Yield | Reference |

|---|---|---|---|

| N-(4-bromo-2-methoxyphenyl)acetamide | NaH, 1-bromo-3-methoxypropane | ~60% (theoretical) |

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer : Purity is evaluated using chromatographic (HPLC, GC) and spectroscopic methods (NMR, IR). For instance, reverse-phase HPLC with UV detection (λ = 254 nm) is employed to quantify impurities, while H NMR (400 MHz, CDCl) confirms structural integrity by resolving methoxy (δ 3.8–3.9 ppm) and amine protons (δ 1.5–2.0 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize bromine displacement during synthesis?

- Methodological Answer : Bromine displacement is mitigated by:

- Using polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Lowering reaction temperatures (<60°C) to reduce nucleophilic substitution.

- Incorporating steric hindrance via bulky protecting groups (e.g., tert-butyl carbamate) on the amine .

Q. What crystallographic methods are used to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018 for refinement) resolves bond lengths and angles. For example, the bromine atom’s position is confirmed via anomalous scattering, with typical C-Br bond lengths of 1.89–1.92 Å .

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2/c | |

| R-factor | <0.05 |

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?

- Methodological Answer : Discrepancies arise from isotopic patterns (e.g., Br vs. Br in mass spectra) or solvent effects in NMR. Solutions include:

- High-resolution MS (HRMS) to distinguish isotopic clusters (e.g., m/z 244.0123 [M+H] for CHBrNO).

- Variable-temperature NMR to reduce signal broadening caused by amine proton exchange .

Q. What are the challenges in synthesizing metabolites from this compound for toxicological studies?

- Methodological Answer : Metabolite synthesis (e.g., oxidized derivatives) requires regioselective functionalization. Challenges include:

- Avoiding over-oxidation of the methoxy group.

- Enzymatic mimicry (e.g., cytochrome P450 models) to achieve site-specific hydroxylation.

- Purification via preparative TLC or column chromatography to isolate labile metabolites .

Safety and Handling (Advanced Context)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.